molecular formula C16H16N4O2 B2726396 N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide CAS No. 2097888-63-4

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide

Cat. No.: B2726396
CAS No.: 2097888-63-4
M. Wt: 296.33
InChI Key: PKCRLYLRBBLEQH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]quinazoline core substituted with a 2-methyl group and a furan-3-carboxamide moiety at the 7-position. Its heterocyclic framework combines nitrogen-rich aromatic systems (pyrazole fused with quinazoline) and a furan-based carboxamide, making it structurally distinct from classical benzodiazepines or carbazole derivatives.

Properties

IUPAC Name

N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-6-15-17-8-12-7-13(2-3-14(12)20(15)19-10)18-16(21)11-4-5-22-9-11/h4-6,8-9,13H,2-3,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCRLYLRBBLEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=COC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure consistency and efficiency. These methods often utilize automated systems and continuous flow reactors to maintain optimal reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Yields : Amidation reactions (e.g., ’s 90% yield for 9c) outperform cross-coupling methods (e.g., 45% yield for 7b) .
  • Solubility Challenges : Methyl and tert-butyl groups (e.g., 9b in ) improve lipophilicity but may necessitate formulation adjustments for in vivo use .

Biological Activity

N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H18N6O2
  • Molecular Weight : 338.371 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. This inhibition can suppress tumor proliferation and enhance anti-tumor activity .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels in the brain. For instance, studies on related compounds suggest potential effects on acetylcholine and serotonin levels, which are crucial for cognitive functions .
  • Antimicrobial Activity : Certain derivatives demonstrate significant antibacterial properties against resistant strains of bacteria . This suggests potential applications in treating infections where conventional antibiotics fail.

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Activity Type Description References
AntitumorInhibits thymidine phosphorylase leading to reduced tumor growth.
AntimicrobialExhibits activity against Gram-positive bacteria and resistant strains.
NeuroprotectivePotential modulation of neurotransmitter systems affecting cognitive functions and neuroprotection.
Anti-inflammatorySome related compounds show promise in reducing bronchial inflammation.

Case Study 1: Antitumor Activity

A study investigated the effects of pyrazolo[1,5-a]quinazoline derivatives on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation in vitro by targeting TP. The study highlighted the structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Neurotransmitter Effects

Research involving animal models demonstrated that derivatives of pyrazolo[1,5-a]quinazoline could enhance cognitive functions by increasing levels of acetylcholine in the hippocampus. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Case Study 3: Antimicrobial Efficacy

A series of furan-containing pyrazolo[1,5-a]quinazolines were tested against various bacterial strains. The results showed significant antibacterial activity against quinolone-resistant Gram-positive bacteria, indicating their potential as novel antibacterial agents .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]quinazoline cores functionalized at position 7. Key steps include:

  • Condensation reactions between pyrazoloquinazoline precursors and activated furan-3-carboxamide derivatives, often using polar aprotic solvents (e.g., DMF or pyridine) under reflux conditions .
  • Purification via recrystallization from solvents like ethanol/DMF or DMF alone, as described for structurally analogous carboxamides .
  • Characterization of intermediates by IR spectroscopy (to confirm amide C=O stretches at ~1670–1695 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and substituent environments), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:
A multi-technique approach is essential:

  • ¹H NMR at elevated temperatures (110°C): Reduces signal broadening caused by restricted rotation in the carboxamide group, resolving aromatic protons (e.g., pyrazole H-2 at δ ~9.45 ppm) and NH signals .
  • ¹³C NMR in TFA-d₆: Enhances solubility and resolves carbonyl carbons (e.g., amide CO at δ ~163–164 ppm) and heteroaromatic carbons .
  • High-resolution mass spectrometry (HRMS): Confirms molecular formula via exact mass matching (e.g., M⁺ or [M+1]⁺ peaks) .
  • Elemental analysis: Validates C, H, N, and Cl content (e.g., deviations ≤0.3% between theoretical and experimental values) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Key parameters to optimize:

  • Solvent selection: DMF or pyridine enhances solubility of aromatic intermediates, while ethanol aids in recrystallization .
  • Temperature control: Reflux conditions (e.g., 80–110°C) promote complete reaction but must avoid decomposition of heat-sensitive intermediates .
  • Catalytic additives: Use of Lewis acids (e.g., BBr₃ for demethylation) or bases (e.g., K₂CO₃) to drive specific functionalization steps .
  • Real-time monitoring: Employ HPLC or TLC to track reaction progress and identify side products (e.g., unreacted starting materials) .

Advanced: How should researchers address discrepancies between theoretical and experimental analytical data (e.g., elemental analysis)?

Methodological Answer:
Systematic troubleshooting steps include:

  • Purity assessment: Re-crystallize the compound to remove residual solvents or salts, which skew elemental analysis results .
  • Alternative characterization: Cross-validate using HRMS or 2D NMR (e.g., HSQC, HMBC) to confirm molecular integrity if elemental data conflict .
  • Reagent trace analysis: Test starting materials for impurities (e.g., via GC-MS) that may propagate through the synthesis .

Advanced: What strategies are effective in designing biological activity assays for this compound?

Methodological Answer:
Focus on target-specific assays informed by structural analogs:

  • Kinase inhibition assays: Use fluorescence polarization or ADP-Glo™ kits to evaluate inhibition of kinases (e.g., EGFR or VEGFR), leveraging the compound’s heteroaromatic core for ATP-binding pocket interactions .
  • Cellular cytotoxicity: Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, comparing IC₅₀ values to known pyrazoloquinazoline derivatives .
  • Receptor binding studies: Radioligand displacement assays (e.g., for adenosine A2A receptors) to assess competitive binding, guided by triazolo-pyrimidine analog data .

Basic: What are the compound’s common applications in medicinal chemistry research?

Methodological Answer:
Primary research applications include:

  • Lead compound development: As a scaffold for kinase inhibitors due to its planar heteroaromatic system, which mimics purine bases .
  • Antimicrobial studies: Testing against Gram-positive/negative bacteria via MIC assays, given the furan moiety’s known bioactivity .
  • Structural probing: X-ray crystallography to resolve binding modes with target proteins, as demonstrated for related pyrazolo[1,5-a]pyrimidines .

Advanced: How to analyze the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring decomposition via HPLC .
  • Solid-state stability: Use DSC/TGA to identify phase transitions or hydrate formation that may alter bioavailability .
  • Solution stability: Assess in buffered solutions (pH 1–9) to simulate physiological conditions, quantifying degradation products by LC-MS .

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